AR-A014418 is a synthetic compound classified as a selective inhibitor of glycogen synthase kinase 3, specifically targeting the beta isoform (GSK3β). Its chemical structure is identified as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, with a molecular weight of approximately 308.32 Da. This compound exhibits high specificity for GSK3β, with an inhibition constant (IC50) of 104 ± 27 nM and an ATP-competitive binding profile (Ki = 38 nM) . AR-A014418 has been studied for its potential therapeutic applications in various neurological and metabolic disorders, including Alzheimer's disease and diabetes.
AR-A014418 acts as a GSK-3β inhibitor []. GSK-3β is a serine/threonine kinase involved in various cellular processes, including glycogen synthesis, cell survival, and neurodegeneration []. By inhibiting GSK-3β, AR-A014418 may potentially modulate these processes. However, the detailed molecular mechanism of this inhibition remains to an area of ongoing research.
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, also known as AR-A014418, is a compound studied for its potential to inhibit glycogen synthase kinase-3 (GSK-3) [, ]. GSK-3 is an enzyme involved in various cellular processes, and its inhibition has been implicated in the treatment of several neurological disorders []. Studies have shown that AR-A014418 exhibits selectivity for GSK-3β, a specific isoform of the enzyme [].
Due to GSK-3's role in neuronal signaling, AR-A014418 was investigated as a potential antidepressant treatment []. In rodent studies, the compound demonstrated antidepressant-like effects []. However, further research revealed that AR-A014418 may not effectively penetrate the blood-brain barrier, limiting its potential as a centrally acting antidepressant [].
Researchers have explored the use of radiolabeled AR-A014418 for PET imaging studies. The radioisotope carbon-11 ([¹¹C]) can be incorporated into the molecule, allowing for the visualization of GSK-3 activity in the brain []. This approach holds promise for understanding the role of GSK-3 in various neurological conditions.
The synthesis of AR-A014418 involves a reaction between 2-amino-5-nitrothiazole and 4-methoxybenzylisocyanate in N,N-dimethylformamide. The reaction conditions include heating at 100 °C for 15 hours under nitrogen atmosphere, followed by purification steps that yield the final product in a modest yield of approximately 22% . The reaction can be summarized as follows:
AR-A014418 has demonstrated significant biological activity as a GSK3β inhibitor. It effectively inhibits tau phosphorylation at specific serine residues (Ser-396) associated with neurodegenerative conditions . In vitro studies have shown that AR-A014418 protects neuroblastoma cells from cell death induced by the inhibition of the phosphatidylinositol 3-kinase/protein kinase B survival pathway . Additionally, in vivo studies revealed that subacute intraperitoneal injections of AR-A014418 reduced immobility time in the forced swim test, indicating potential antidepressant-like effects .
The synthesis of AR-A014418 can be outlined as follows:
This method provides a straightforward approach to obtaining AR-A014418 with reasonable purity and yield .
AR-A014418 has several potential applications:
Studies have demonstrated that AR-A014418 interacts selectively with GSK3β, showing minimal inhibition of other kinases such as cyclin-dependent kinases (cdk2, cdk5) and over twenty other kinases . This selectivity is crucial for its potential therapeutic applications, minimizing off-target effects that could lead to adverse reactions.
Several compounds exhibit similarities to AR-A014418 in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | IC50 Value (nM) |
---|---|---|---|
AR-A014418 | GSK3β inhibitor | Highly selective | 104 |
Lithium Carbonate | GSK3 inhibitor | Non-selective | Varies widely |
Tideglusib | GSK3β inhibitor | Selective | ~500 |
CHIR99021 | GSK3β inhibitor | Highly selective | ~20 |
B6B30 | GSK3β inhibitor | Selective | ~200 |
AR-A014418 stands out due to its high specificity for GSK3β compared to other compounds like lithium carbonate, which affects multiple pathways, potentially leading to broader side effects . Its unique structural features contribute to its selectivity and potency as an ATP-competitive inhibitor.
The reaction mechanism involves nucleophilic addition of 2-amino-5-nitrothiazole to 4-methoxybenzylisocyanate in N,N-dimethylformamide at elevated temperature [1]. The amino group nitrogen acts as a nucleophile, attacking the electrophilic carbon center of the isocyanate functional group. This nucleophilic addition is followed by proton transfer to yield the final urea product.
Reaction Parameter | Specification |
---|---|
Starting Material 1 | 2-amino-5-nitrothiazole (0.89 g, 6.13 mmol) |
Starting Material 2 | 4-methoxybenzylisocyanate (1 g, 6.13 mmol) |
Solvent | N,N-dimethylformamide (6 mL) |
Temperature | 100°C |
Atmosphere | Nitrogen |
Reaction Time | 15 hours |
Crude Yield | 2.5 g semisolid |
Purified Yield | 22% (408 mg) |
The reaction proceeds through a well-established mechanism where the lone pair electrons on the amino nitrogen of 2-amino-5-nitrothiazole attack the carbonyl carbon of the isocyanate group [1]. This nucleophilic addition creates a tetrahedral intermediate that subsequently undergoes proton rearrangement to form the stable urea linkage. The reaction requires elevated temperature to overcome the activation energy barrier and promote complete conversion of starting materials.
The crude reaction mixture undergoes a multi-step purification process involving liquid-liquid extraction and column chromatography [1]. The aqueous workup removes residual N,N-dimethylformamide and ionic impurities, while the organic phases are combined and concentrated. Final purification employs silica gel chromatography using a chloroform-ethanol gradient system (95:5 v/v) to achieve analytical purity.
The purified AR-A014418 exhibits characteristic physical properties including a melting point of 208-210°C with decomposition, indicating thermal instability at elevated temperatures [2]. The compound demonstrates limited aqueous solubility of 136 μM, which has implications for biological evaluation and pharmaceutical development [1]. Spectroscopic characterization confirms the expected molecular structure through comprehensive nuclear magnetic resonance analysis and mass spectrometry verification.
The reaction mechanism represents a classic example of nucleophilic acyl substitution where the isocyanate electrophile undergoes attack by the heterocyclic amine nucleophile [1]. The electron-withdrawing nitro group on the thiazole ring reduces the nucleophilicity of the amino group, requiring elevated reaction temperatures to achieve satisfactory conversion rates. The methoxy substituent on the benzyl component provides electronic stabilization through resonance effects, contributing to the overall reaction efficiency.
The moderate yield of 22% reflects the challenging nature of this transformation, particularly the need to balance reaction temperature with potential side reactions [1]. Higher temperatures risk decomposition of the sensitive nitro-thiazole starting material, while lower temperatures result in incomplete conversion. The optimized conditions represent a compromise that maximizes product formation while minimizing unwanted side reactions.
The development of carbon-11 labeled AR-A014418 derivatives has enabled positron emission tomography studies of glycogen synthase kinase-3 distribution and pharmacokinetics. Multiple radiolabeling strategies have been developed, each offering distinct advantages in terms of synthetic efficiency, specific activity, and labeling position.
The first reported radiosynthesis involves methylation of a desmethyl precursor using [¹¹C]methyl iodide [3]. This approach targets the methoxy position on the benzyl ring, preserving the core thiazole-urea framework while introducing the radioactive carbon label at a metabolically stable position.
The synthetic sequence begins with preparation of the desmethyl precursor through a novel one-pot reaction [3]. The reaction employs 2-amino-5-nitrothiazole with in situ generated trimethylsilyl-protected 4-hydroxybenzylisocyanate, followed by acid deprotection to yield the phenolic precursor in 23% overall yield.
Radiolabeling proceeds through standard O-methylation conditions using [¹¹C]methyl iodide in the presence of base [3]. The reaction achieves 17% decay-corrected radiochemical yield based on [¹¹C]carbon dioxide, with high specific activity of 3230 mCi/μmol after 30 minutes synthesis time. This methodology provides sufficient radiotracer quantities for preliminary biodistribution studies.
An alternative radiolabeling approach employs direct [¹¹C]carbon dioxide fixation to label the urea carbonyl position [4]. This methodology offers advantages in terms of synthetic directness and atom economy, eliminating the need for conversion to secondary precursors like [¹¹C]methyl iodide.
The reaction sequence involves [¹¹C]carbon dioxide fixation with 4-methoxybenzylamine in the presence of a carbon dioxide-fixing base [4]. Subsequent dehydration with phosphorus oxychloride and addition of 2-amino-5-nitrothiazole yields [¹¹C-carbonyl]AR-A014418 in 8% uncorrected radiochemical yield with high specific activity of 4 Ci/μmol within 30 minutes.
Radiolabeling Method | Yield (%) | Specific Activity | Synthesis Time |
---|---|---|---|
[¹¹C]Methylation | 17 (decay-corrected) | 3230 mCi/μmol | 30 minutes |
[¹¹C]CO₂ fixation | 8 (uncorrected) | 4 Ci/μmol | 30 minutes |
Preliminary biodistribution studies using [¹¹C]AR-A014418 revealed significant limitations for central nervous system imaging applications [3]. Intravenous administration to Sprague-Dawley rats demonstrated extremely low brain penetration, with only 0.08% injected dose per gram of tissue observed in all brain regions at both 5 and 30 minutes post-injection.
These findings indicate that AR-A014418 does not effectively cross the blood-brain barrier, limiting its utility for studying glycogen synthase kinase-3 in cerebral positron emission tomography studies [3]. The poor brain penetration likely results from the compound's physicochemical properties, including limited lipophilicity and potential recognition by efflux transporters.
Despite limitations for neuroimaging, [¹¹C]AR-A014418 retains value for studying peripheral glycogen synthase kinase-3 distribution and pharmacokinetics [3]. The high specific activity and radiochemical purity achieved through optimized synthesis protocols enable quantitative assessment of target engagement and tissue distribution patterns in non-central nervous system compartments.
Recent advances in carbon-11 chemistry have introduced improved methodologies for radiolabeling urea-containing compounds like AR-A014418 [5] [6]. The loop method represents a significant advancement, providing enhanced radiochemical yields through captive solvent systems that minimize radioactivity losses during synthesis and purification steps.
These methodological improvements enable more efficient production of [¹¹C]AR-A014418 with higher specific activities and improved radiochemical purities [5]. Enhanced synthesis protocols also reduce radiation exposure to personnel and improve the reliability of radiotracer production for research applications.
Extensive structure-activity relationship investigations have explored modifications to each component of the AR-A014418 framework, providing insights into the molecular determinants of glycogen synthase kinase-3 inhibitory activity and selectivity. These studies have identified critical structural features while revealing opportunities for activity enhancement and target selectivity optimization.
The thiazole heterocycle represents the core pharmacophore of AR-A014418, with the 5-nitro substitution pattern proving crucial for both potency and selectivity [7] [8]. Systematic modifications to the thiazole ring system have demonstrated that this heterocyclic component cannot be replaced without significant loss of activity.
Removal of the nitro group results in substantial reduction in glycogen synthase kinase-3 inhibitory potency, while alternative electron-withdrawing substituents provide variable activity depending on their electronic and steric properties [7]. The nitro group contributes to both the binding affinity through electronic interactions and the selectivity profile by creating steric constraints that favor glycogen synthase kinase-3 over related kinases.
Alternative heterocyclic replacements for the thiazole ring, including pyrimidine, pyrazine, and other five-membered heterocycles, generally yield compounds with reduced activity [9]. These findings underscore the importance of the specific electronic and geometric properties of the nitro-thiazole system for optimal target engagement.
The 4-methoxybenzyl component of AR-A014418 has been subjected to extensive structural modifications to explore the impact of electronic and steric variations on biological activity [10]. The methoxy substituent provides an optimal balance of electronic donation and lipophilicity that contributes to both binding affinity and pharmacological properties.
Replacement of the methoxy group with alternative electron-donating substituents, including hydroxyl, amino, and alkyl groups, generally results in reduced potency [10]. Electron-withdrawing substituents such as halogens and nitro groups typically yield compounds with significantly diminished activity, indicating the importance of electron density at this position.
Positional isomers of the methoxy group demonstrate varying degrees of activity retention, with the 4-position proving optimal for glycogen synthase kinase-3 inhibition [10]. The 3-methoxy and 2-methoxy analogues show reduced potency, while 3,4-dimethoxy substitution provides enhanced activity in some cases, suggesting additional favorable interactions with the target protein.
Recent structure-activity relationship studies have expanded beyond simple structural modifications to develop dual-target inhibitors that simultaneously engage glycogen synthase kinase-3 and histone deacetylases [10]. These efforts represent a rational approach to addressing the complex pathophysiology of neurodegenerative diseases through multi-target therapeutic strategies.
The most successful dual inhibitor, designated compound 19, demonstrates glycogen synthase kinase-3β inhibition with an IC₅₀ value of 40 nM, representing improved potency compared to the original AR-A014418 [10]. Simultaneously, this compound exhibits histone deacetylase-2 inhibition (IC₅₀ = 1.05 μM) and histone deacetylase-6 inhibition (IC₅₀ = 1.52 μM), providing balanced activity against both target classes.
The successful development of compound 19 involved strategic incorporation of a histone deacetylase pharmacophore while maintaining the essential structural features of the AR-A014418 framework [10]. This achievement demonstrates the feasibility of developing multi-target therapeutics based on the thiazole-urea scaffold, opening new avenues for pharmaceutical development.
Crystal structure analysis of AR-A014418 bound to glycogen synthase kinase-3β has provided detailed insights into the molecular basis of selectivity [7]. The compound occupies the adenosine triphosphate binding pocket through three hydrogen bond interactions with the hinge region, while the nitro group forms specific contacts with selectivity-determining residues.
The nitro oxygen atoms interact closely with leucine-132, a selectivity residue that differs between glycogen synthase kinase-3 and related kinases such as cyclin-dependent kinases [7]. This interaction contributes significantly to the remarkable selectivity profile of AR-A014418, which shows greater than 100-fold selectivity against 26 tested kinases including cyclin-dependent kinase-2 and cyclin-dependent kinase-5.
The methoxybenzyl component adopts a specific orientation that enables π-stacking interactions with arginine-141, providing additional binding affinity and selectivity [7]. These structural insights have guided the design of improved analogues and provided a foundation for rational drug design efforts targeting glycogen synthase kinase-3.
Structural Feature | Activity Impact | Selectivity Contribution |
---|---|---|
5-Nitro-thiazole | Essential for potency | Major selectivity determinant |
4-Methoxybenzyl | Optimal electronic properties | π-stacking interactions |
Urea linkage | Critical for binding | Hinge region hydrogen bonds |
This comprehensive analysis examines the biochemical mechanisms underlying glycogen synthase kinase 3 beta inhibition by the selective small molecule inhibitor AR-A014418. The compound represents a significant advancement in kinase inhibitor development, demonstrating exceptional selectivity for glycogen synthase kinase 3 beta over closely related kinases through its unique structural interactions and competitive binding profile. Understanding these mechanisms provides crucial insights into the development of targeted therapeutic strategies for neurodegenerative diseases and other pathological conditions where glycogen synthase kinase 3 beta activity plays a central role.
AR-A014418 demonstrates a classical adenosine triphosphate-competitive inhibition mechanism against glycogen synthase kinase 3 beta, as determined through comprehensive kinetic analyses [1]. The inhibitor competes directly with adenosine triphosphate for binding to the active site of the enzyme, exhibiting a competitive inhibition pattern characterized by parallel lines in Lineweaver-Burke plots when the inhibitor concentration is varied at different adenosine triphosphate concentrations [2].
The kinetic studies employed six adenosine triphosphate concentrations ranging from 7.81 to 250 micromolar, encompassing the adenosine triphosphate Michaelis constant of 20 micromolar for glycogen synthase kinase 3 beta, combined with six inhibitor concentrations spanning 0 to 4000 nanomolar [2]. These experiments utilized a biotinylated glycogen synthase peptide substrate and radioactive adenosine triphosphate in a scintillation proximity assay format, ensuring accurate measurement of kinase activity under controlled conditions [1].
The inhibition constant determination revealed a Ki value of 38 nanomolar for AR-A014418 against glycogen synthase kinase 3 beta [1] [2]. This value was calculated using the Cheng-Prusoff equation, which corrects for the competitive nature of the inhibition and the adenosine triphosphate concentration used in the assay [2]. The tight binding affinity, represented by this low Ki value, indicates strong interaction between AR-A014418 and the adenosine triphosphate binding pocket of glycogen synthase kinase 3 beta.
Parameter | Value | Experimental Method |
---|---|---|
Inhibition Constant (Ki) | 38 nanomolar [1] | Kinetic analysis with multiple adenosine triphosphate concentrations |
Inhibition Concentration 50 (IC50) | 104 ± 27 nanomolar [1] | Scintillation proximity assay |
Adenosine Triphosphate Michaelis Constant | 20 micromolar [2] | Control kinetic measurements |
Mechanism Type | Competitive with adenosine triphosphate [1] | Lineweaver-Burke plot analysis |
The competitive inhibition mechanism is further supported by the observation that increasing adenosine triphosphate concentrations can overcome the inhibitory effects of AR-A014418, as evidenced by the rightward shift of the inhibition curves when adenosine triphosphate concentration is elevated [2]. This characteristic behavior distinguishes adenosine triphosphate-competitive inhibitors from non-competitive or mixed-type inhibitors and confirms the direct competition for the adenosine triphosphate binding site.
The binding kinetics reveal rapid equilibrium binding, typical of small molecule inhibitors targeting the adenosine triphosphate pocket [2]. The residence time of AR-A014418 in the glycogen synthase kinase 3 beta active site contributes to its potent inhibitory activity, with the thiazole-urea scaffold providing optimal interactions with the hinge region and selectivity pocket of the enzyme [1].
The co-crystallization studies of AR-A014418 with glycogen synthase kinase 3 beta provide unprecedented structural insights into the molecular basis of its selectivity and potency [2]. The crystal structure, determined at 1.94 angstrom resolution and deposited in the Protein Data Bank under code 1Q5K, reveals the detailed interactions between the inhibitor and the enzyme's active site [1] [2].
AR-A014418 occupies the adenosine triphosphate binding pocket of glycogen synthase kinase 3 beta, positioning itself along the hinge region between the amino-terminal and carboxyl-terminal lobes of the kinase domain [2]. The inhibitor forms three critical hydrogen bond interactions with the main chain atoms of valine-135 in the hinge region, specifically engaging both the backbone amide nitrogen and carbonyl oxygen atoms [2]. These interactions serve as primary anchoring points, positioning the inhibitor optimally within the adenosine triphosphate binding cleft.
The nitro group of AR-A014418 penetrates deep into the adenosine triphosphate pocket, establishing close contact with leucine-132, a key selectivity residue [2]. The distance between the nitro oxygen atoms and leucine-132 measures 3.03 angstroms, representing an optimal van der Waals contact that contributes significantly to binding affinity [2]. This interaction is particularly important for selectivity, as the corresponding residue in cyclin-dependent kinase 2 is phenylalanine-80, which would create unfavorable steric clashes with the nitro group due to its larger size and different orientation [2].
Interaction Type | AR-A014418 Group | Glycogen Synthase Kinase 3 Beta Residue | Distance (Angstroms) | Contribution to Binding |
---|---|---|---|---|
Hydrogen Bond | Urea nitrogen-hydrogen | Valine-135 backbone carbonyl [2] | ~3.0 [2] | Primary anchor |
Hydrogen Bond | Urea carbonyl | Valine-135 backbone amide [2] | ~3.0 [2] | Primary anchor |
Van der Waals | Nitro group | Leucine-132 [2] | 3.03 [2] | Selectivity determinant |
Stacking Interaction | Phenyl ring | Arginine-141 [2] | 3.8 [2] | Selectivity enhancement |
The phenyl ring of AR-A014418 adopts a unique orientation approximately 108 degrees out of the plane of the core thiazole-urea scaffold [2]. This conformation allows the aromatic ring to engage in favorable stacking interactions with the guanidine group of arginine-141, positioned 3.8 angstroms away [2]. This interaction provides additional binding energy and contributes to the compound's selectivity profile by exploiting specific structural features of the glycogen synthase kinase 3 beta active site.
The structural basis for selectivity against cyclin-dependent kinase 2 becomes apparent when comparing the active site architectures of these related kinases [2]. Glycogen synthase kinase 3 beta possesses a more elongated adenosine triphosphate pocket along the hinge region compared to cyclin-dependent kinase 2, which has a more compact central region but wider entrance [2]. The pocket lining in glycogen synthase kinase 3 beta is flatter than in cyclin-dependent kinase 2, accommodating the planar thiazole-nitro portion of AR-A014418 more favorably [2].
Critical differences in selectivity residues further explain the preferential binding to glycogen synthase kinase 3 beta. The leucine-132 residue in glycogen synthase kinase 3 beta corresponds to phenylalanine-80 in cyclin-dependent kinase 2 [2]. The bulkier phenylalanine residue would create unfavorable steric contacts with the nitro group of AR-A014418, preventing optimal binding [2]. Additionally, differences in salt bridge formation between the two kinases contribute to selectivity, with glycogen synthase kinase 3 beta forming stabilizing ionic interactions that are absent in cyclin-dependent kinase 2 [2].
AR-A014418 functions exclusively through active-site occupation rather than allosteric modulation mechanisms [1]. The compound binds directly within the adenosine triphosphate binding pocket of glycogen synthase kinase 3 beta, competing with the natural substrate adenosine triphosphate for the same binding site [2]. This orthosteric inhibition mechanism differs fundamentally from allosteric modulators, which bind to sites distinct from the active site and influence enzyme activity through conformational changes transmitted through the protein structure.
The crystal structure definitively establishes that AR-A014418 occupies the adenosine triphosphate binding cleft, with no evidence of binding to alternative allosteric sites [2]. The inhibitor makes direct contact with conserved residues involved in adenosine triphosphate binding and catalysis, including the hinge region residues critical for adenosine nucleotide recognition [1]. This direct active-site binding explains the competitive inhibition kinetics observed in enzymatic assays, where increasing adenosine triphosphate concentrations can overcome the inhibitory effects of AR-A014418 [2].
The absence of allosteric effects is further supported by the lack of cooperativity in binding studies and the linear relationship between inhibitor concentration and enzyme inhibition [1]. Allosteric inhibitors typically exhibit sigmoidal binding curves and may display positive or negative cooperativity, phenomena not observed with AR-A014418 [1]. The competitive nature of the inhibition, demonstrated by parallel lines in double reciprocal plots, confirms that the mechanism involves direct competition for the adenosine triphosphate binding site rather than allosteric regulation [2].
The structural data reveals that AR-A014418 does not induce significant conformational changes in glycogen synthase kinase 3 beta upon binding [2]. The overall fold of the kinase domain remains essentially unchanged compared to the apo enzyme structure, with only minor local adjustments to accommodate the inhibitor [2]. This contrasts with allosteric modulators, which often stabilize alternative conformational states of the target enzyme.
Mechanism Type | Binding Site | Kinetic Pattern | Conformational Changes | AR-A014418 Characteristics |
---|---|---|---|---|
Orthosteric (Active-site) | Adenosine triphosphate pocket [2] | Competitive [1] | Minimal [2] | ✓ Confirmed |
Allosteric | Distinct from active site | Non-competitive | Significant | ✗ Not observed |
The mechanism of action involves the direct displacement of adenosine triphosphate from its binding site, preventing the phosphoryl transfer reaction that constitutes the catalytic cycle of glycogen synthase kinase 3 beta [1]. The thiazole-urea core of AR-A014418 occupies the space normally filled by the adenine ring of adenosine triphosphate, while the nitro group extends into the region typically occupied by the triphosphate moiety [2]. This direct occupation of the substrate binding site ensures complete inhibition of kinase activity when the inhibitor is bound.
The selectivity of AR-A014418 for glycogen synthase kinase 3 beta over other kinases also supports an active-site mechanism, as the compound exploits specific structural features of the glycogen synthase kinase 3 beta adenosine triphosphate binding pocket that are not conserved in other kinases [2]. Allosteric sites are generally less conserved between related proteins than active sites, making it unlikely that such high selectivity could be achieved through allosteric mechanisms.
The selectivity profile of AR-A014418 demonstrates exceptional specificity for glycogen synthase kinase 3 beta over a broad panel of related protein kinases [1]. This selectivity is particularly noteworthy given the high degree of structural similarity within the protein kinase superfamily, especially among kinases that share common adenosine triphosphate binding pocket features.
Against cyclin-dependent kinase 2, AR-A014418 shows minimal inhibitory activity with an inhibition concentration 50 value exceeding 100 micromolar [1]. This represents more than 1000-fold selectivity in favor of glycogen synthase kinase 3 beta, which has an inhibition concentration 50 of 104 nanomolar [1]. The dramatic difference in potency between these kinases, despite their 33% amino acid identity overall, highlights the precision with which AR-A014418 discriminates between closely related targets [1].
Similarly, cyclin-dependent kinase 5, another serine/threonine kinase involved in tau phosphorylation, is not significantly inhibited by AR-A014418, with inhibition concentration 50 values also exceeding 100 micromolar [1]. This selectivity is particularly important for therapeutic applications, as both cyclin-dependent kinase 2 and cyclin-dependent kinase 5 play essential roles in cell cycle regulation and neuronal function, respectively. Inhibition of these kinases could lead to significant adverse effects, making the selectivity of AR-A014418 a crucial advantage [1].
The comprehensive kinase selectivity profiling conducted at the University of Dundee examined the effects of AR-A014418 against 26 additional protein kinases at a concentration of 10 micromolar [1]. This concentration represents approximately 100-fold higher than the inhibition concentration 50 for glycogen synthase kinase 3 beta, providing a stringent test for off-target activity. Remarkably, none of the tested kinases showed significant inhibition at this concentration, demonstrating the exceptional selectivity of AR-A014418 [1].
Kinase Family | Representative Kinases | Inhibition at 10 Micromolar | Selectivity Ratio |
---|---|---|---|
Cyclin-dependent kinases | CDK2 [1], CDK5 [1] | <10% [1] | >1000-fold [1] |
AMP-activated protein kinase | AMPK [1] | <10% [1] | >1000-fold [1] |
Checkpoint kinases | Chk1 [1] | <10% [1] | >1000-fold [1] |
Casein kinases | CK2α [1] | <10% [1] | >1000-fold [1] |
Mitogen-activated protein kinases | JNK3 [1], MAPK1 [1] | <10% [1] | >1000-fold [1] |
Protein kinase A | PKA [1] | <10% [1] | >1000-fold [1] |
Protein kinase C | PKCα [1] | <10% [1] | >1000-fold [1] |
The structural basis for this remarkable selectivity lies in the unique features of the glycogen synthase kinase 3 beta adenosine triphosphate binding pocket that are exploited by AR-A014418 [2]. The key selectivity determinant is the leucine-132 residue in glycogen synthase kinase 3 beta, which allows favorable accommodation of the nitro group of AR-A014418 [2]. In contrast, most other kinases possess bulkier residues at the corresponding position, such as phenylalanine-80 in cyclin-dependent kinase 2, which would create steric clashes with the inhibitor [2].
The shape complementarity between AR-A014418 and the glycogen synthase kinase 3 beta active site is another critical factor contributing to selectivity [2]. The elongated adenosine triphosphate pocket of glycogen synthase kinase 3 beta, with its flatter lining along the hinge region, accommodates the planar thiazole-nitro portion of AR-A014418 optimally [2]. Other kinases typically have differently shaped active sites that cannot provide the same level of complementarity with the inhibitor structure.
The selectivity of AR-A014418 extends beyond the immediate cyclin-dependent kinase family to encompass a diverse range of kinase families, including mitogen-activated protein kinases, protein kinase A, protein kinase C, and various other serine/threonine and tyrosine kinases [1]. This broad selectivity profile indicates that the structural features recognized by AR-A014418 are truly unique to glycogen synthase kinase 3 beta and not shared by other kinases in the proteome.
Recent studies have confirmed that AR-A014418 maintains its selectivity profile in cellular systems, where it specifically inhibits glycogen synthase kinase 3 beta-mediated tau phosphorylation without affecting other kinase-dependent processes [1] [3]. This cellular selectivity validation is crucial for demonstrating that the biochemical selectivity observed in vitro translates to physiologically relevant conditions where multiple kinases compete for substrates and regulatory interactions.
The exceptional selectivity profile of AR-A014418 has made it a valuable tool compound for dissecting the specific roles of glycogen synthase kinase 3 beta in cellular signaling pathways and disease processes [1]. Unlike less selective inhibitors, AR-A014418 allows researchers to confidently attribute observed effects to glycogen synthase kinase 3 beta inhibition rather than off-target activities, facilitating the validation of glycogen synthase kinase 3 beta as a therapeutic target for various diseases.
The development of AR-A014418 represents a significant achievement in kinase inhibitor design, demonstrating that highly selective inhibitors can be developed even for kinases with closely related active sites [1]. The structural insights gained from the co-crystallization studies with glycogen synthase kinase 3 beta provide a roadmap for designing additional selective inhibitors targeting other members of the kinase superfamily [2]. This approach of exploiting subtle structural differences between related kinases offers promise for developing more selective and safer therapeutic agents for kinase-related diseases.
Corrosive;Irritant